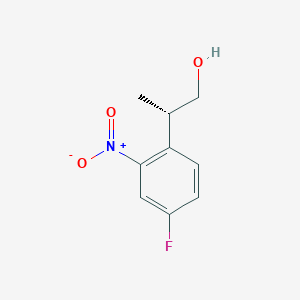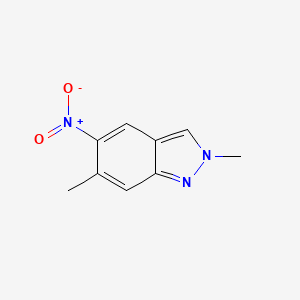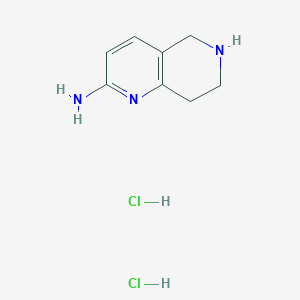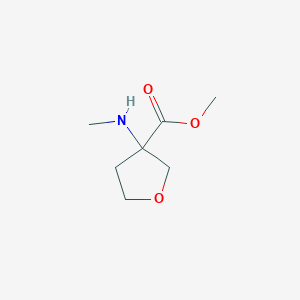
N-(2-(呋喃-3-基)乙基)-1,3,5-三甲基-1H-吡唑-4-磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(furan-3-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide, also known as Furasemide, is a sulfonamide derivative that has gained interest in scientific research due to its potential therapeutic properties. This compound is a pyrazole derivative that has been shown to have promising effects in various biological systems.
作用机制
The mechanism of action of N-(2-(furan-3-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide involves the inhibition of carbonic anhydrase, which is an enzyme that plays a role in the regulation of pH in the body. This inhibition results in a decrease in the production of bicarbonate ions, which leads to a decrease in the production of pro-inflammatory cytokines and a decrease in the growth of cancer cells.
Biochemical and Physiological Effects
N-(2-(furan-3-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide has been shown to have various biochemical and physiological effects in the body. It has been found to reduce the production of pro-inflammatory cytokines, which are molecules that play a role in the development of inflammation. It has also been found to inhibit the growth of cancer cells and induce apoptosis. In addition, N-(2-(furan-3-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide has been shown to have vasodilatory effects and reduce blood pressure.
实验室实验的优点和局限性
The advantages of using N-(2-(furan-3-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide in lab experiments include its potential therapeutic properties in various scientific research fields. It has been shown to have promising effects in the treatment of cancer, inflammation, and cardiovascular diseases. However, the limitations of using N-(2-(furan-3-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
未来方向
There are several future directions for the study of N-(2-(furan-3-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide. One possible direction is to investigate its potential therapeutic properties in other scientific research fields, such as neurodegenerative diseases and metabolic disorders. Another direction is to study the safety and efficacy of N-(2-(furan-3-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide in clinical trials to determine its potential use in the treatment of various diseases. Furthermore, the development of novel derivatives of N-(2-(furan-3-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide may lead to the discovery of more potent and selective compounds for the treatment of specific diseases.
合成方法
The synthesis of N-(2-(furan-3-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide involves the reaction of 3-furyl-1-propene with 4-chloro-1,3,5-trimethylpyrazole in the presence of a base to give the intermediate product. This intermediate is then reacted with sulfonamide to obtain the final product.
科学研究应用
螺[呋喃-2,3′-吲哚啉]-3-羧酸酯衍生物的合成
该化合物已用于合成螺[呋喃-2,3′-吲哚啉]-3-羧酸酯衍生物。研究人员使用布朗斯台德酸性离子液体作为催化剂,通过涉及苯胺、靛红(N-烷基-吲哚啉-2,3-二酮)和乙炔二羧酸二乙酯的三组分反应制备这些衍生物。 超声波照射的使用导致目标产物的高产率 .
抗分枝杆菌活性
吲哚衍生物,包括含有呋喃部分的那些,因其生物学潜力而受到探索。研究人员合成了新型N'-((2-苯基-1H-吲哚-3-基)亚甲基)衍生物,并筛选了它们的体外抗分枝杆菌活性。 氯取代衍生物表现出显著的抗结核作用 .
多取代呋喃-3(4)-羧酸酯
呋喃衍生物已得到广泛研究,其合成方法令人关注。过去六年来,人们对多取代呋喃-3(4)-羧酸酯进行了研究。 这些化合物因其多样的化学性质和潜在的应用而具有前景 .
配位化学
考虑到磺酰胺基团,研究人员可以探索该化合物的配位化学。它可以作为金属配合物的配体,可能导致具有有趣特性的新型材料。
这些应用突出了N-(2-(呋喃-3-基)乙基)-1,3,5-三甲基-1H-吡唑-4-磺酰胺在各种科学环境中的多功能性和潜力。 需要进一步的研究和探索来充分揭示其能力和应用
属性
IUPAC Name |
N-[2-(furan-3-yl)ethyl]-1,3,5-trimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S/c1-9-12(10(2)15(3)14-9)19(16,17)13-6-4-11-5-7-18-8-11/h5,7-8,13H,4,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVWTLYUPWFHGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCCC2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[5-Acetamido-6-(2-acetamidophenoxy)-3,4-diacetyloxyoxan-2-yl]methyl acetate](/img/structure/B2488184.png)
![3-(2-chlorophenyl)-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2488187.png)


![(2R,3R,4R,5S,6S)-6-[(2S,3S,4R,5R,6R)-2-[[(3R,4aS,6aS,6bR,8aR,11R,12aS,14aS,14bR)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/no-structure.png)
![5-amino-1-[(4-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)triazole-4-carboxamide](/img/structure/B2488192.png)
![(4-Chlorophenyl)[4-(trifluoromethoxy)phenyl]methanamine](/img/structure/B2488193.png)





